2-Fluoro-n-(2-nitrophenyl)aniline
CAS No.: 28898-02-4
Cat. No.: VC2322614
Molecular Formula: C12H9FN2O2
Molecular Weight: 232.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28898-02-4 |
|---|---|
| Molecular Formula | C12H9FN2O2 |
| Molecular Weight | 232.21 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-nitroaniline |
| Standard InChI | InChI=1S/C12H9FN2O2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(16)17/h1-8,14H |
| Standard InChI Key | AXWDMVVFIGPIKT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC2=CC=CC=C2F)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C(=C1)NC2=CC=CC=C2F)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
2-Fluoro-n-(2-nitrophenyl)aniline, also known as N-(2-fluorophenyl)-2-nitroaniline, is characterized by its distinct molecular architecture consisting of two aromatic rings connected through a nitrogen atom, with one ring bearing a fluorine substituent and the other containing a nitro group. The compound has a molecular formula of C₁₂H₉FN₂O₂ and a molecular weight of 232.21 g/mol. It is a derivative of aniline, with the structural modification of both a fluorine atom and a nitro group, which significantly influence its chemical and physical properties.
The compound is identified by the CAS registry number 28898-02-4, which serves as its unique identifier in chemical databases and literature. The IUPAC name for this compound is N-(2-fluorophenyl)-2-nitroaniline, though it is commonly referred to by its simplified name 2-Fluoro-n-(2-nitrophenyl)aniline in chemical catalogs and research literature.
Table 1: Physical and Chemical Properties of 2-Fluoro-n-(2-nitrophenyl)aniline
| Property | Value |
|---|---|
| CAS Number | 28898-02-4 |
| Molecular Formula | C₁₂H₉FN₂O₂ |
| Molecular Weight | 232.21 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-nitroaniline |
| Standard InChI | InChI=1S/C12H9FN2O2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(16)17/h1-8,14H |
| Standard InChIKey | AXWDMVVFIGPIKT-UHFFFAOYSA-N |
| SMILES Notation | C1=CC=C(C(=C1)NC2=CC=CC=C2F)N+[O-] |
| PubChem Compound ID | 261381 |
Structural Characteristics
The molecular structure of 2-Fluoro-n-(2-nitrophenyl)aniline features two primary structural components: a 2-fluorophenyl group and a 2-nitrophenyl group connected through a secondary amine (NH) bridge. This arrangement creates a distinctive electronic distribution within the molecule, influenced by both the electron-withdrawing properties of the nitro group and the electronegative nature of the fluorine atom.
The presence of the nitro group (NO₂) on one phenyl ring contributes significantly to the compound's reactivity and electronic properties. Nitro groups are known to be strongly electron-withdrawing, which affects the electron density distribution across the molecule. Similarly, the fluorine substituent on the other ring introduces its own electronic effects, creating an asymmetric electronic profile that influences the compound's behavior in chemical reactions.
Related Compounds
Several compounds with structural similarities to 2-Fluoro-n-(2-nitrophenyl)aniline exist, including other nitroaniline derivatives. One notable related compound is 2-fluoro-N,N-bis(4-nitrophenyl)aniline, which has a more complex structure with two nitrophenyl groups attached to a central nitrogen atom. This and other structurally related compounds often exhibit distinct physical and chemical properties based on their specific substituent patterns.
Other relevant nitroaniline derivatives include:
-
2-Fluoro-4-nitroaniline (CAS: 369-35-7), which has been used to introduce sp³ defects onto semiconducting single-walled carbon nanotubes
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2-Fluoro-5-nitroaniline, which has applications as a starting material for the production of certain herbicides
These related compounds may provide insights into the potential reactivity and applications of 2-Fluoro-n-(2-nitrophenyl)aniline, though direct extrapolation should be approached with caution due to the specific influences of substituent position and pattern.
Chemical Reactivity
The chemical reactivity of 2-Fluoro-n-(2-nitrophenyl)aniline is expected to be influenced by both the fluorine substituent and the nitro group present in its structure. The secondary amine (NH) functionality serves as a potential site for various transformations, including acylation, alkylation, and other N-substitution reactions.
The nitro group can participate in reduction reactions to form an amino group, which would significantly alter the electronic properties of the compound and introduce additional reactive sites. The fluorine atom, being strongly electronegative, affects the electron distribution within the aromatic ring and can influence the regioselectivity of electrophilic substitution reactions.
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